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Compound of Interest

Compound Name: Gold;yttrium

Cat. No.: B15403591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intermetallic compounds

present in the gold-yttrium (Au-Y) binary system. It covers their crystal structures,

thermodynamic properties, and the experimental methodologies used for their synthesis and

characterization, with a focus on providing actionable data and protocols for research and

development.

Introduction to Au-Y Intermetallic Compounds
The Au-Y system is characterized by the formation of several stable intermetallic compounds,

indicating strong chemical affinity between gold and yttrium. These compounds exhibit distinct

crystal structures and thermodynamic properties that are of interest for various applications,

from materials science to potential, albeit less common, uses in specialized fields. This guide

focuses on the known stoichiometric phases: Au₆Y, Au₅₁Y₁₄, Au₃Y, Au₂Y, AuY, and AuY₂.

Crystal Structures of Au-Y Intermetallic Compounds
The crystallographic data for the intermetallic compounds in the Au-Y system have been

investigated through both experimental techniques and theoretical calculations. A summary of

the available data is presented in Table 1.

Table 1: Crystallographic Data of Au-Y Intermetallic Compounds
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Note: Some crystal structure data is based on ab initio calculations and awaits full experimental

confirmation.
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Ab initio studies suggest that Au₃Y adopts a D0a structure, while Au₂Y is predicted to have a

C11b structure. For the AuY compound, theoretical calculations indicate a B33 structure as the

low-temperature phase, with a B2 structure being a potential high-temperature polymorph.

Furthermore, a C37 structure has been predicted for the AuY₂ phase[2].

Experimentally, it has been confirmed that Au₂Y undergoes an allotropic phase transformation

at approximately 778°C. The room temperature α-phase possesses a tetragonal MoSi₂-type

structure, which transforms into the high-temperature β-phase with an orthorhombic CeCu₂-

type structure[2]. The structure of the gaseous Au₆Y⁺ ion has been investigated and found to

have an eclipsed C₃ᵥ geometry, which differs significantly from the predicted quasi-planar

neutral molecule and planar anion, though this does not represent the bulk crystal structure[1].

Thermodynamic Properties
The Au-Y system exhibits large negative deviations from ideal solution behavior, indicating a

strong exothermic character and the formation of stable intermetallic compounds. The

thermodynamic properties of mixing for this binary system have been determined between 700

and 800°C using electromotive force (EMF) measurements on galvanic cells with CaF₂ solid

electrolytes. A complete set of thermodynamic functions has been obtained for the gold-rich

solid solution and the intermetallic compounds Au₆Y, Au₅₁Y₁₄, Au₃Y, Au₂Y, AuY, and AuY₂.

Experimental Protocols
Synthesis of Au-Y Intermetallic Compounds
A common and effective method for synthesizing bulk polycrystalline samples of Au-Y

intermetallic compounds is arc melting.

Protocol for Arc Melting Synthesis:

Material Preparation:

Start with high-purity gold (99.99%) and yttrium (99.9%).

Calculate the required stoichiometric amounts of each element for the desired intermetallic

compound.
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Clean the surfaces of the metals to remove any oxide layers, particularly for yttrium which

is highly reactive. This can be done by mechanical polishing or chemical etching.

Arc Melting Procedure:

Place the weighed elements together on a water-cooled copper hearth within an arc

furnace.

Evacuate the furnace chamber to a high vacuum (e.g., < 10⁻⁵ mbar) and then backfill with

a high-purity inert gas, such as argon. This process should be repeated several times to

ensure a pure inert atmosphere.

Strike an electric arc between a non-consumable tungsten electrode and the sample to

melt the constituents.

To ensure homogeneity, the resulting alloy button should be flipped and re-melted several

times (typically 3-5 times).

Annealing/Homogenization:

To achieve phase equilibrium and a homogeneous microstructure, the as-cast buttons are

typically sealed in an evacuated quartz tube.

The sealed samples are then annealed at a specific temperature for an extended period.

The annealing temperature and duration will depend on the specific phase being targeted

and should be determined based on the Au-Y phase diagram. For example, to obtain the

room temperature α-phase of Au₂Y, annealing would be performed below the transition

temperature of 778°C[2].

After annealing, the samples are typically quenched in cold water to retain the high-

temperature phase structure if desired, or slowly cooled to obtain the equilibrium low-

temperature phase.

The following diagram illustrates a typical workflow for the synthesis of Au-Y intermetallic

compounds.
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Caption: Experimental workflow for the synthesis of Au-Y intermetallic compounds.

Characterization of Au-Y Intermetallic Compounds
X-Ray Diffraction (XRD) for Crystal Structure Analysis:

Powder X-ray diffraction is the primary technique used to identify the phases present in the

synthesized alloys and to determine their crystal structures.

Protocol for Powder XRD Analysis:

Sample Preparation:

A small piece of the synthesized alloy is ground into a fine powder using an agate mortar

and pestle.

The powder is then mounted onto a sample holder. To minimize preferred orientation, the

powder should be loosely packed or mixed with a non-diffracting binder.

Data Collection:

A powder diffractometer with a common X-ray source (e.g., Cu Kα radiation) is used.

Set the appropriate instrument parameters, including the 2θ angular range, step size, and

counting time per step. A typical scan might range from 20° to 100° in 2θ with a step size

of 0.02°.

Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15403591?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15403591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The resulting diffraction pattern is analyzed to identify the Bragg reflections.

The positions and intensities of the peaks are used to identify the phases present by

comparison with standard diffraction databases (e.g., the Powder Diffraction File - PDF).

For unknown phases, the diffraction pattern can be indexed to determine the unit cell

parameters and space group. Rietveld refinement can then be used to refine the crystal

structure.

The logical relationship for identifying an unknown phase using XRD is depicted in the following

diagram.
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Caption: Logical workflow for phase identification and crystal structure analysis using XRD.
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Au-Y Phase Diagram
A complete and experimentally validated Au-Y binary phase diagram is essential for

understanding the phase equilibria, including melting points, eutectic and peritectic reactions,

and the stability ranges of the various intermetallic compounds. While a comprehensive

diagram is not readily available in the provided search results, the existence of multiple stable

intermetallic compounds suggests a complex phase diagram with several invariant reactions.

The allotropic transformation of Au₂Y at 778°C is one confirmed feature of this diagram[2]. The

diagram below represents a hypothetical phase diagram based on the known compounds,

illustrating the general features expected for such a system.
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Caption: A schematic representation of a hypothetical Au-Y binary phase diagram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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